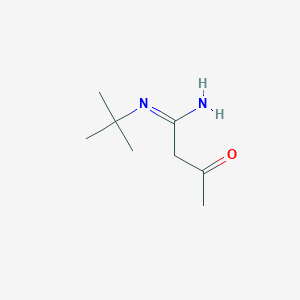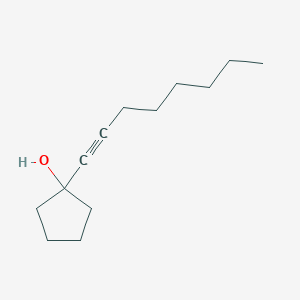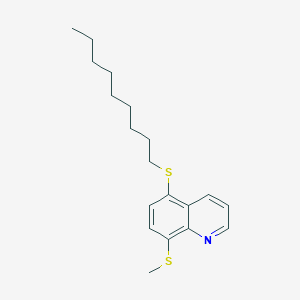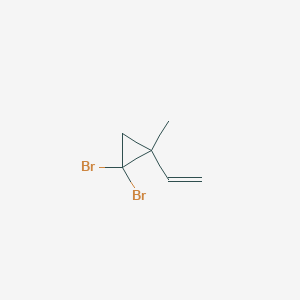![molecular formula C14H17NO4 B14605058 N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine CAS No. 60538-78-5](/img/structure/B14605058.png)
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyloxycarbonyl group attached to the nitrogen atom of L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine using a cyclobutyloxycarbonyl (Cboc) group. This can be achieved through the reaction of L-phenylalanine with cyclobutyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclobutyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as the use of palladium catalysts in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclobutyloxycarbonyl group can protect the amino group of L-phenylalanine, allowing it to participate in selective reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but with a benzyloxycarbonyl group instead of a cyclobutyloxycarbonyl group.
N-tert-Butyloxycarbonyl-L-phenylalanine: Contains a tert-butyloxycarbonyl group, offering different steric and electronic properties.
Uniqueness
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is unique due to the presence of the cyclobutyloxycarbonyl group, which provides distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60538-78-5 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2S)-2-(cyclobutyloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(9-10-5-2-1-3-6-10)15-14(18)19-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
YZSGWFPUYPRDBP-LBPRGKRZSA-N |
SMILES isomérico |
C1CC(C1)OC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(C1)OC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)

![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)






![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
